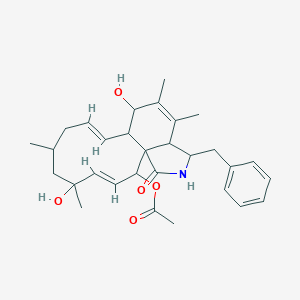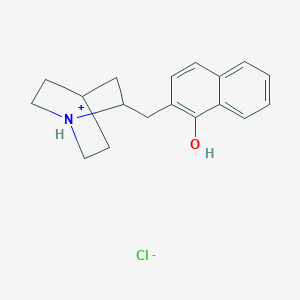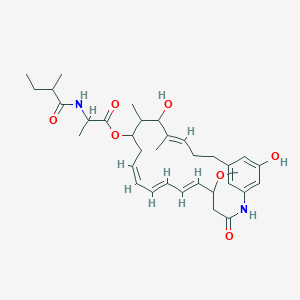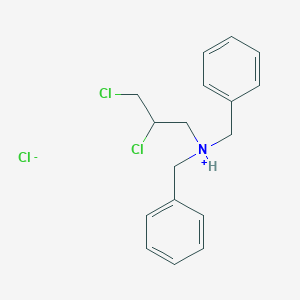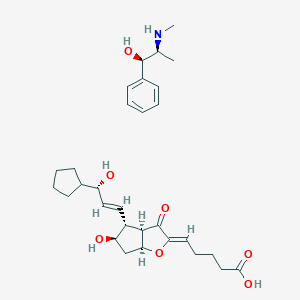
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride, also known as Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride, is a chemical compound used in scientific research. It is a derivative of phenylalanine and tyrosine, two amino acids commonly found in proteins. Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is synthesized using a multistep process that involves the reaction of several chemical reagents.
作用機序
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride does not have a specific mechanism of action. Instead, it is used as a building block in the synthesis of peptides and proteins. Once incorporated into a peptide or protein, the compound may affect the biochemical and physiological properties of the resulting molecule.
Biochemical and physiological effects:
The biochemical and physiological effects of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride depend on the peptide or protein it is incorporated into. Peptides and proteins containing Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may have altered binding affinity, enzymatic activity, or stability compared to those without the compound.
実験室実験の利点と制限
The advantages of using Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride in lab experiments include its ability to be incorporated into peptides and proteins, its availability from commercial sources, and its relatively low cost. The limitations of using the compound include its multistep synthesis process, which can be time-consuming and require specialized equipment, and the potential for the compound to affect the biochemical and physiological properties of the resulting peptide or protein.
将来の方向性
For research involving Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride include the synthesis and characterization of novel peptides and proteins containing the compound, the study of the biochemical and physiological effects of these molecules, and the development of new applications for the compound in scientific research. Additionally, the development of more efficient and cost-effective synthesis methods for Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may enable its wider use in scientific research.
合成法
The synthesis of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride involves several steps. The first step involves the reaction of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine with 2,3-bis(methoxycarbonyl)-prop-2-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with N-(tert-butoxycarbonyl)-L-tyrosine in the presence of DCC and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine. Finally, the product is treated with hydrochloric acid to obtain Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride.
科学的研究の応用
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is used in scientific research for various applications. It is commonly used as a building block in the synthesis of peptides and proteins. It can also be used as a substrate for enzymes that cleave peptide bonds. Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride has been used in the synthesis of several bioactive peptides, including neuropeptide Y and angiotensin II.
特性
CAS番号 |
100482-38-0 |
|---|---|
製品名 |
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride |
分子式 |
C17H27ClN2O4 |
分子量 |
358.9 g/mol |
IUPAC名 |
(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(propylamino)benzoate;chloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-7-18-15-5-3-14(4-6-15)17(21)23-13-16(20)12-19-8-10-22-11-9-19;/h3-6,16,18,20H,2,7-13H2,1H3;1H |
InChIキー |
YNRIQKBNEFWKTM-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
正規SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
同義語 |
2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

